molecular formula C12H14O3S B1645889 Ethyl 4-methylthio-alpha-formyl-phenylacetate

Ethyl 4-methylthio-alpha-formyl-phenylacetate

Cat. No.: B1645889
M. Wt: 238.3 g/mol
InChI Key: JYZAPKXPFIWNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methylthio-alpha-formyl-phenylacetate is a useful research compound. Its molecular formula is C12H14O3S and its molecular weight is 238.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14O3S

Molecular Weight

238.3 g/mol

IUPAC Name

ethyl 2-(4-methylsulfanylphenyl)-3-oxopropanoate

InChI

InChI=1S/C12H14O3S/c1-3-15-12(14)11(8-13)9-4-6-10(16-2)7-5-9/h4-8,11H,3H2,1-2H3

InChI Key

JYZAPKXPFIWNLQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C=O)C1=CC=C(C=C1)SC

Canonical SMILES

CCOC(=O)C(C=O)C1=CC=C(C=C1)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of NaH (0.84 g, 20.8 mmol) was added at room temperature to a solution of ethyl 4-methylthiophenylacetate (1.1 g, 5.2 mmol) in ethyl formate (20 mL). The mixture was stirred at room temperature for 1 hour and then cold 0.5 N HCl (20 mL) was added slowly. The crude reaction was then extracted with ether, and the organic layer was washed with sodium bicarbonate, brine, dried over magnesium sulfate, filtered, and concentrated to yield 1.2 g of ethyl 4-methylthio-α-formyl-phenylacetate as a colorless oil, which was used in the next step without purification.
Name
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

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